2-amino-N-(pyridin-2-ylmethyl)propanamide
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Overview
Description
2-amino-N-(pyridin-2-ylmethyl)propanamide is a compound that has garnered interest due to its potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a pyridin-2-ylmethyl group, and a propanamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(pyridin-2-ylmethyl)propanamide can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by subsequent reactions to form the desired amide. For instance, the compound can be synthesized via a Cu-catalyzed dehydrogenative reaction between an aldehyde and 2-aminopyridine in the presence of iodine . Another method involves the oxidative amidation of methylarenes using tert-butyl hydroperoxide (TBHP) in decane .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free conditions and mild reaction environments, such as those involving TBHP and iodine, are preferred to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(pyridin-2-ylmethyl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The amino and pyridin-2-ylmethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include iodine, TBHP, and various catalysts such as copper. The reaction conditions are typically mild and metal-free, making the processes environmentally friendly .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidative amidation can lead to the formation of N-(pyridin-2-yl)amides .
Scientific Research Applications
2-amino-N-(pyridin-2-ylmethyl)propanamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-amino-N-(pyridin-2-ylmethyl)propanamide involves its ability to chelate metal ions, such as copper. The compound binds to the metal ion through the pyridyl nitrogen, the amide nitrogen, and the terminal amino group, forming stable complexes. These complexes can exhibit various biological activities, including anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar structure and are used in various medicinal applications.
3-bromoimidazo[1,2-a]pyridines: These compounds are synthesized from similar starting materials and have diverse applications in medicinal chemistry.
Uniqueness
2-amino-N-(pyridin-2-ylmethyl)propanamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and form stable metal complexes. This versatility makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H13N3O |
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Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-amino-N-(pyridin-2-ylmethyl)propanamide |
InChI |
InChI=1S/C9H13N3O/c1-7(10)9(13)12-6-8-4-2-3-5-11-8/h2-5,7H,6,10H2,1H3,(H,12,13) |
InChI Key |
IKOUXGMVYDTHPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=N1)N |
Origin of Product |
United States |
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